molecular formula C11H17ClN4 B15114810 2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15114810
M. Wt: 240.73 g/mol
InChI Key: ISDPSRZFLTXLOI-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A structurally similar compound with different substituents.

    1-methyl-2-pyrrolecarboxaldehyde: Another related compound used in the synthesis of pyrazole derivatives.

Uniqueness

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-9-7-11(15(3)13-9)12-8-10-5-4-6-14(10)2;/h4-7,12H,8H2,1-3H3;1H

InChI Key

ISDPSRZFLTXLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CN2C)C.Cl

Origin of Product

United States

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